7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one
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Overview
Description
7,7-Dimethyl-3-azabicyclo[410]heptan-4-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine in the presence of a dehydrating agent to form the bicyclic structure . The reaction conditions often require elevated temperatures and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted bicyclic compounds .
Scientific Research Applications
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar bicyclic structure but with different ring sizes and substitution patterns.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar framework but with a methylene group instead of a carbonyl group.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Similar bicyclic structure with different substituents.
Uniqueness
7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one |
InChI |
InChI=1S/C8H13NO/c1-8(2)5-3-7(10)9-4-6(5)8/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
UGIBAOQOIOKNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CNC(=O)C2)C |
Origin of Product |
United States |
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